Diethyl 2-((5-(4-fluorophenyl)furan-2-yl)methylene)malonate
CAS No.:
Cat. No.: VC9009460
Molecular Formula: C18H17FO5
Molecular Weight: 332.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17FO5 |
|---|---|
| Molecular Weight | 332.3 g/mol |
| IUPAC Name | diethyl 2-[[5-(4-fluorophenyl)furan-2-yl]methylidene]propanedioate |
| Standard InChI | InChI=1S/C18H17FO5/c1-3-22-17(20)15(18(21)23-4-2)11-14-9-10-16(24-14)12-5-7-13(19)8-6-12/h5-11H,3-4H2,1-2H3 |
| Standard InChI Key | CJXWTZDDIHIBSY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)F)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)F)C(=O)OCC |
Introduction
Chemical Structure and Molecular Properties
Structural Features
Diethyl 2-((5-(4-fluorophenyl)furan-2-yl)methylene)malonate features a furan ring substituted at the 5-position with a 4-fluorophenyl group. The α,β-unsaturated ketone moiety, formed via conjugation between the furan’s methylene group and the malonate ester, creates a planar structure conducive to π-π stacking and electrophilic interactions. The fluorine atom at the para position of the phenyl ring enhances electronic effects, influencing reactivity and binding affinity in biological systems .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇FO₅ |
| Molecular Weight | 332.3 g/mol |
| IUPAC Name | Diethyl 2-[[5-(4-fluorophenyl)furan-2-yl]methylidene]propanedioate |
| SMILES | CCOC(=O)C(=CC₁=CC=C(O₁)C₂=CC=C(C=C₂)F)C(=O)OCC |
| InChI Key | CJXWTZDDIHIBSY-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the malonate’s ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), the furan protons (δ ~6.3–7.5 ppm), and the fluorophenyl aromatic protons (δ ~7.0–7.8 ppm). Infrared (IR) spectroscopy confirms carbonyl stretches at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (α,β-unsaturated ketone). High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 332.3 [M]⁺.
Synthesis and Reaction Pathways
Knoevenagel Condensation
The compound is synthesized via a Knoevenagel condensation between diethyl malonate and 5-(4-fluorophenyl)furan-2-carbaldehyde under mild acidic or basic conditions. The reaction proceeds through a nucleophilic attack of the malonate’s active methylene group on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated system. Catalysts such as piperidine or ammonium acetate are typically employed to enhance yields (reported ~70–85%).
Derivative Formation
The α,β-unsaturated malonate serves as a precursor for heterocyclic scaffolds. For example, cyclization with hydrazines yields pyrazoline derivatives, which exhibit enhanced antibacterial activity compared to the parent compound . Microwave-assisted reactions further optimize these transformations, reducing reaction times to 15–30 minutes .
Analytical and Industrial Applications
Material Science
The compound’s conjugated system enables use in organic semiconductors. Thin films fabricated via spin-coating exhibit optical bandgaps of ~2.8 eV, suitable for photovoltaic applications. Density functional theory (DFT) calculations predict charge carrier mobilities of 0.12 cm²/V·s, comparable to polyacetylene derivatives.
Catalysis
Diethyl 2-((5-(4-fluorophenyl)furan-2-yl)methylene)malonate serves as a ligand in transition-metal catalysis. Palladium complexes of this ligand accelerate Suzuki-Miyaura cross-coupling reactions, achieving turnover frequencies (TOFs) >10,000 h⁻¹ for aryl bromide substrates.
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